

"Dimethyl 2-(thiophen-2-ylmethyl)malonate"

IUPAC name

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Compound of Interest

Compound Name: *Dimethyl 2-(thiophen-2-ylmethyl)malonate*

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An In-depth Technical Guide to **Dimethyl 2-(thiophen-2-ylmethyl)malonate**

Introduction

Dimethyl 2-(thiophen-2-ylmethyl)malonate is a substituted malonic acid ester featuring a thiophene moiety. This compound and its analogs, particularly the corresponding diethyl ester, are of significant interest in medicinal chemistry as they serve as key intermediates in the synthesis of pharmacologically active molecules. Notably, they are recognized as crucial building blocks for the production of Eprosartan, an angiotensin II receptor antagonist used in the treatment of hypertension. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Chemical Identity and Properties

The formal IUPAC name for the compound is dimethyl 2-(thiophen-2-ylmethyl)propanedioate.

Table 1: Physicochemical Properties of **Dimethyl 2-(thiophen-2-ylmethyl)malonate** and Related Compounds

Note: Experimental data for **Dimethyl 2-(thiophen-2-ylmethyl)malonate** is not readily available in published literature. The data presented below is for structurally related compounds to provide context.

Property	Value	Compound
Molecular Formula	C ₁₀ H ₁₂ O ₄ S	Dimethyl 2-(thiophen-2-ylmethyl)malonate
Molecular Weight	228.27 g/mol	Dimethyl 2-(thiophen-2-ylmethyl)malonate
CAS Number	122308-25-2	Dimethyl 2-(thiophen-2-ylmethyl)malonate
Molecular Formula	C ₁₂ H ₁₆ O ₄ S	Diethyl 2-(thiophen-2-ylmethyl)malonate[1]
Molecular Weight	256.32 g/mol	Diethyl 2-(thiophen-2-ylmethyl)malonate[2]
CAS Number	26420-00-8	Diethyl 2-(thiophen-2-ylmethyl)malonate[1]
Molecular Formula	C ₈ H ₈ O ₄ S	2-(Thiophen-2-ylmethyl)propanedioic acid
Molecular Weight	200.21 g/mol	2-(Thiophen-2-ylmethyl)propanedioic acid
Melting Point	135-137 °C (decomposes)	Malonic Acid[3]
Boiling Point	199 °C	Diethyl Malonate[4]
Density	1.055 g/mL at 25 °C	Diethyl Malonate[5]

Table 2: Spectroscopic Data Interpretation (Predicted/Typical)

Note: The following are predicted characteristic spectral features based on the structure and data from analogous malonic esters.[6]

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	-OCH ₃ (s, 6H)	~3.7 ppm
	-CH ₂ - (d, 2H)	~3.3 ppm
	-CH- (t, 1H)	~3.8 ppm
	Thiophene protons (m, 3H)	~6.9-7.2 ppm
¹³ C NMR	C=O (ester)	~168 ppm
	-OCH ₃	~52 ppm
	-CH-	~50 ppm
	-CH ₂ -	~35 ppm
	Thiophene carbons	~124-140 ppm
IR Spectroscopy	C=O stretch (ester)	~1730-1750 cm ⁻¹
	C-O stretch (ester)	~1150-1250 cm ⁻¹
	C-H stretch (sp ³)	~2850-3000 cm ⁻¹
	C-H stretch (thiophene)	~3100 cm ⁻¹

Experimental Protocol: Synthesis

The most common and direct route for the synthesis of **dimethyl 2-(thiophen-2-ylmethyl)malonate** is the C-alkylation of dimethyl malonate with a suitable electrophile, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The following protocol describes a general procedure based on established malonic ester synthesis methodologies.[\[4\]](#)[\[7\]](#)

Objective: To synthesize **dimethyl 2-(thiophen-2-ylmethyl)malonate** via nucleophilic substitution.

Materials:

- Dimethyl malonate (reactant)

- 2-(Chloromethyl)thiophene (reactant, electrophile)
- Sodium hydride (NaH), 60% dispersion in mineral oil (base)
- Anhydrous Tetrahydrofuran (THF) (solvent)
- Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
- Diethyl ether (extraction solvent)
- Brine (saturated aqueous NaCl solution) (for washing)
- Anhydrous magnesium sulfate (MgSO₄) (drying agent)

Procedure:

- **Preparation:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
- **Base Suspension:** Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.1 equivalents). The suspension is stirred under nitrogen.
- **Deprotonation:** Dimethyl malonate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
- **Alkylation:** A solution of 2-(chloromethyl)thiophene (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at room temperature. The reaction mixture is then heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.

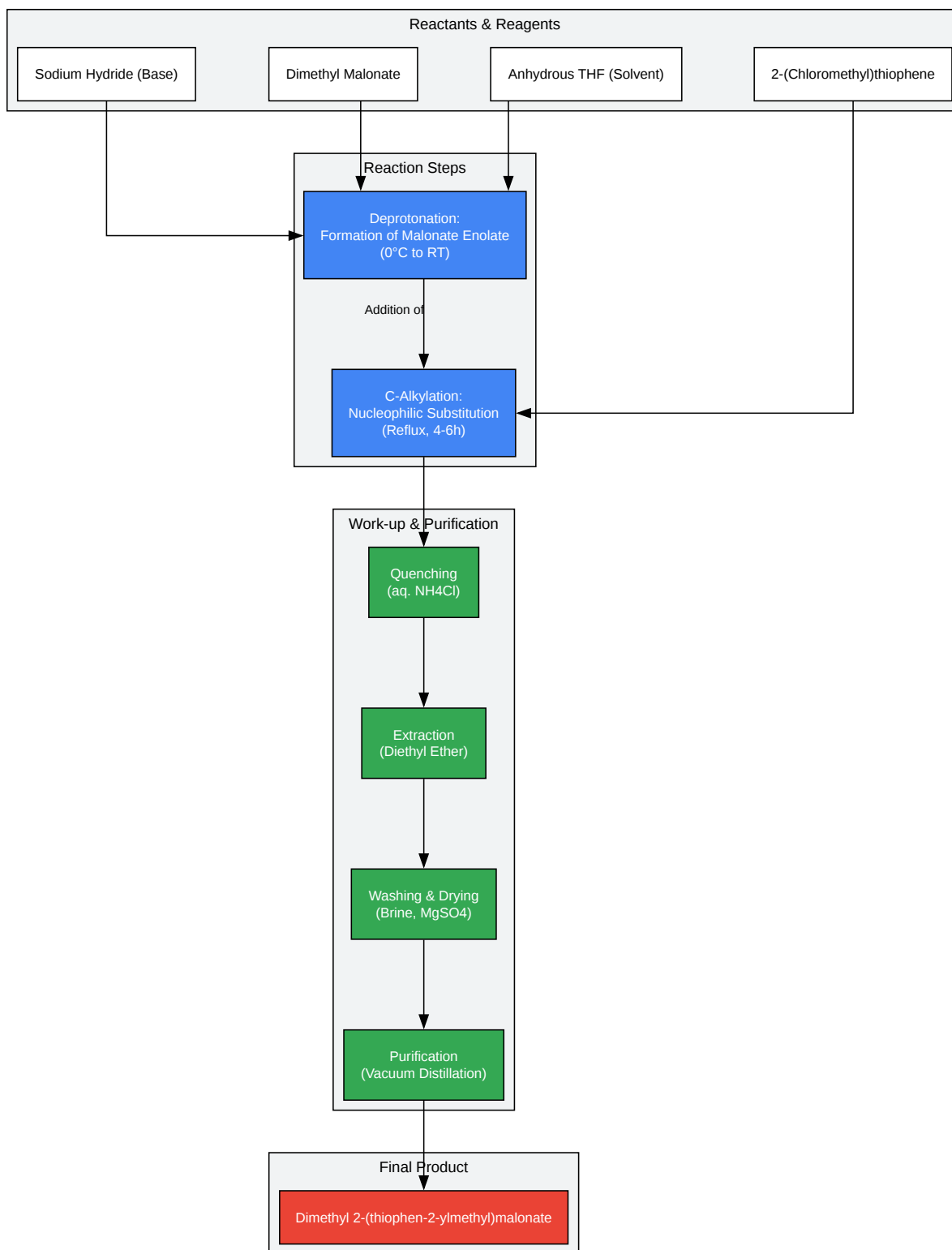
- **Extraction:** The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- **Washing and Drying:** The combined organic layers are washed sequentially with water and brine. The organic phase is then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **dimethyl 2-(thiophen-2-ylmethyl)malonate**.

Safety Precautions:

- Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
- Anhydrous solvents are required. THF can form explosive peroxides and should be handled with care.
- The reaction should be performed in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Visualization of Synthesis Workflow

The logical relationship of the synthesis protocol can be visualized as a workflow diagram.



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